molecular formula C10H10N4O2S B1420921 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1248908-13-5

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No. B1420921
M. Wt: 250.28 g/mol
InChI Key: PNPONPXYCYGCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid” is a bioactive compound . It is connected into dimeric aggregates by an eight-membered hetero-synthon involving the O3-carboxylic acid-H donating to the pyrimidine-N4 and the carbonyl-O4 accepting a hydrogen bond from the adjacent N2-amine-H .


Molecular Structure Analysis

The molecular structure of the compound involves a pyrimidine ring which is a vital constituent of nucleic acids and is employed as a synthetic precursor of bioactive molecules . The InChI code for the compound is 1S/C13H13N3O2/c1-8-7-9 (2)15-13 (14-8)16-11-6-4-3-5-10 (11)12 (17)18/h3-7H,1-2H3, (H,17,18) (H,14,15,16) .


Physical And Chemical Properties Analysis

The compound is non-hygroscopic and stable at room temperature and is reasonably soluble only in DMSO and DMF . The molecular weight of the compound is 243.27 .

Scientific Research Applications

Synthesis and Biological Activity

Research on imidazole derivatives, including those with similar structural motifs to the specified compound, has shown that these entities possess a broad spectrum of antitumor activities. Compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have been reviewed for their anticancer potentials, with some advancing to preclinical testing stages (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009). This underscores the importance of structural diversity in the synthesis of compounds with varied biological properties.

The development of benzofused thiazole derivatives, which share a thiazole core with the compound of interest, has been aimed at creating alternative antioxidant and anti-inflammatory agents. The study highlighted the significant antioxidant and anti-inflammatory activities of these compounds, providing a template for evaluating new agents in these categories (Raut, D. G., et al., 2020).

Antitumor Activity and Drug Design

Imidazole and its derivatives have been extensively studied for their antitumor activities. Research has focused on various imidazole derivatives, emphasizing the search for new antitumor drugs. This includes the synthesis of compounds with different biological properties, highlighting the potential of these molecules in developing new therapeutic agents (Iradyan, M., et al., 2009).

Antioxidant and Anti-inflammatory Properties

Benzofused thiazole derivatives, which relate structurally to the thiazole portion of the target compound, have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. The synthesis involved a cyclocondensation reaction, leading to compounds that showed distinct anti-inflammatory activity compared to standard references. These findings underscore the importance of the thiazole component in designing new therapeutic agents with antioxidant and anti-inflammatory activities (Raut, D. G., et al., 2020).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for this compound could involve further exploration of its bioactive properties and potential applications in pharmaceutical, agrochemical, and phytosanitary industries . Additionally, more research could be conducted to understand its mechanism of action and potential as a therapeutic agent.

properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-5-3-6(2)12-9(11-5)14-10-13-7(4-17-10)8(15)16/h3-4H,1-2H3,(H,15,16)(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPONPXYCYGCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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